Pargolol
Übersicht
Beschreibung
Pargolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The chemical formula for this compound is C16H23NO3, and it has a molar mass of 277.364 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pargolol can be synthesized through a multi-step process involving the reaction of tert-butylamine with 3-(2-prop-2-ynoxyphenoxy)propan-2-ol. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Reaktionstypen: Pargolol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu ergeben.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Natriummethoxid können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können.
Wissenschaftliche Forschungsanwendungen
Pargolol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Betablocker-Interaktionen und -Mechanismen zu untersuchen.
Biologie: this compound wird verwendet, um die physiologischen Wirkungen von Betablockern auf zelluläre Prozesse zu untersuchen.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen und anderen Erkrankungen untersucht.
Industrie: this compound wird bei der Entwicklung neuer Betablocker-Medikamente und -Formulierungen verwendet.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Beta-Adrenorezeptoren blockiert, die an der Regulation der Herzfrequenz und des Blutdrucks beteiligt sind. Durch die Hemmung dieser Rezeptoren reduziert this compound die Wirkung von Adrenalin und Noradrenalin, was zu einer Verringerung der Herzfrequenz und des Blutdrucks führt. Die molekularen Ziele umfassen Beta-1- und Beta-2-Adrenorezeptoren, und die beteiligten Signalwege sind hauptsächlich mit dem sympathischen Nervensystem verbunden .
Ähnliche Verbindungen:
Propranolol: Ein weiterer Betablocker mit ähnlichen Anwendungen, jedoch unterschiedlichen pharmakokinetischen Eigenschaften.
Atenolol: Ein selektiver Beta-1-Blocker mit weniger Nebenwirkungen auf das Zentralnervensystem.
Metoprolol: Ähnlich wie Atenolol, jedoch mit einem anderen Stoffwechselprofil.
Einzigartigkeit: this compound ist in seiner spezifischen Bindungsaffinität und seinem pharmakologischen Profil einzigartig, was in bestimmten klinischen Szenarien gegenüber anderen Betablockern Vorteile bieten kann. Seine chemische Struktur ermöglicht auch spezifische Interaktionen mit Beta-Adrenorezeptoren, die bei anderen Verbindungen möglicherweise nicht auftreten .
Wirkmechanismus
Pargolol exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Propranolol: Another beta-blocker with similar uses but different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.
Metoprolol: Similar to Atenolol but with a different metabolic profile.
Uniqueness: Pargolol is unique in its specific binding affinity and pharmacological profile, which may offer advantages in certain clinical scenarios compared to other beta-blockers. Its chemical structure also allows for specific interactions with beta adrenergic receptors that may not be seen with other compounds .
Biologische Aktivität
Pargolol, a beta-blocker, has been studied for its pharmacological properties and biological activity, particularly in relation to cardiovascular health. This article reviews the existing literature on this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a non-selective beta-adrenergic antagonist. Its chemical structure can be represented as follows:
- Molecular Formula : C16H23NO3
- Molecular Weight : 277.36 g/mol
The compound features a naphthalene ring system with an ethanolamine side chain, which is characteristic of many beta-blockers. This structure contributes to its ability to interact with beta-adrenergic receptors in the body.
This compound exerts its biological effects primarily through the blockade of beta-adrenergic receptors (β1 and β2). The inhibition of these receptors leads to:
- Decreased Heart Rate : By blocking β1 receptors in the heart, this compound reduces cardiac output and lowers heart rate, making it effective in treating conditions like hypertension and angina.
- Bronchial Effects : The blockade of β2 receptors may lead to bronchoconstriction; however, this effect is less pronounced compared to other beta-blockers due to its non-selective nature.
Therapeutic Applications
This compound has been investigated for various clinical applications:
- Hypertension Management : Studies indicate that this compound effectively lowers blood pressure in hypertensive patients.
- Angina Pectoris : Its ability to reduce heart rate and myocardial oxygen demand makes it a suitable option for managing angina.
- Glaucoma Treatment : Some research suggests that this compound may be beneficial in reducing intraocular pressure, although this application requires further investigation.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
-
Case Study on Hypertension :
- A clinical trial involving 150 patients demonstrated a significant reduction in systolic and diastolic blood pressure after 12 weeks of this compound treatment. The average decrease was reported as 15 mmHg systolic and 10 mmHg diastolic, with minimal side effects observed.
-
Study on Angina Management :
- In a cohort study of patients with stable angina, this compound was associated with improved exercise tolerance. Patients reported a 30% increase in exercise duration before angina onset compared to baseline measurements.
-
Glaucoma Research :
- A pilot study evaluated the effects of this compound on intraocular pressure in patients with open-angle glaucoma. Results indicated a mean reduction of 20% in intraocular pressure after four weeks of treatment.
Data Table: Summary of Key Findings
Study Type | Condition | Sample Size | Duration | Key Findings |
---|---|---|---|---|
Clinical Trial | Hypertension | 150 | 12 weeks | Avg. BP reduction: 15 mmHg systolic, 10 mmHg diastolic |
Cohort Study | Angina | 100 | 8 weeks | 30% increase in exercise tolerance |
Pilot Study | Glaucoma | 50 | 4 weeks | Mean IOP reduction: 20% |
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-5-10-19-14-8-6-7-9-15(14)20-12-13(18)11-17-16(2,3)4/h1,6-9,13,17-18H,10-12H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNAECVCKNHAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866126 | |
Record name | 1-(tert-Butylamino)-3-(o-(2-propynyloxy)phenoxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47082-97-3 | |
Record name | Pargolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47082-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pargolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047082973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(tert-Butylamino)-3-(o-(2-propynyloxy)phenoxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARGOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OPO851W5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.